molecular formula C26H14O12 B12065235 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid

Cat. No.: B12065235
M. Wt: 518.4 g/mol
InChI Key: AEFFJAOVDLOJAG-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid: is a complex organic compound with a unique structure that includes multiple carboxylic acid groups. This compound is part of the triptycene family, known for its distinctive three-dimensional structure, which resembles a propeller or paddlewheel. The presence of six carboxylic acid groups makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 9,10-dihydro-9,10-[1,2]benzenoanthracene followed by carboxylation. The reaction conditions often require the use of solvents like chloroform and reagents such as bromine and carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid involves its interaction with various molecular targets. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence molecular pathways, such as enzyme inhibition or activation, and affect cellular processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Trihydroxy-9,10-dihydro-9,10-[1,2]benzenoanthracene
  • 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Uniqueness

What sets 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid apart from similar compounds is its high number of carboxylic acid groups, which confer increased reactivity and versatility. This makes it particularly valuable in applications requiring strong binding interactions and complex molecular architectures .

Properties

Molecular Formula

C26H14O12

Molecular Weight

518.4 g/mol

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexacarboxylic acid

InChI

InChI=1S/C26H14O12/c27-21(28)13-1-7-8(2-14(13)22(29)30)20-11-5-17(25(35)36)15(23(31)32)3-9(11)19(7)10-4-16(24(33)34)18(26(37)38)6-12(10)20/h1-6,19-20H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)

InChI Key

AEFFJAOVDLOJAG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1C(=O)O)C(=O)O)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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